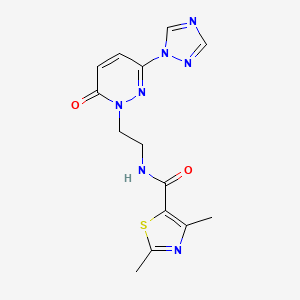
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of bromophenol . Bromophenols are a type of aromatic organic compound which includes a bromine atom attached to a phenol group .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione” were not found, similar compounds often involve reactions with bromine and other reagents .Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information or experimental data, which was not found in the search results .Chemical Reactions Analysis
The chemical reactions of this compound could not be determined from the available information .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione serves as a precursor for the synthesis and structural characterization of complex organic compounds. For instance, its derivatives, such as azo-β-diketones, have been synthesized and characterized through Density Functional Theory (DFT) studies and various spectroscopic methods. These compounds exhibit significant optical nonlinear properties, making them potential candidates for optical limiting applications due to their high nonlinear refractive indexes (Dhumad et al., 2021).
Biomedical Applications
The chemical structure of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione has been utilized in the synthesis of europium(III) complexes for biomedical applications, notably in the sensitive and reliable detection of total bilirubin in blood serum samples. These complexes provide a promising approach for routine assessment of bilirubin levels, critical for diagnosing and monitoring jaundice and other liver-related diseases (Yang et al., 2018).
Material Science
In material science, derivatives of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione have been explored for their potential in creating advanced materials. For example, the synthesis of new β-diketone ligands led to the development of europium(III) complexes that exhibit intense red emission under blue light excitation. These materials are significant for applications in light-emitting diodes (LEDs) and other devices requiring red emission without UV radiation (Liu et al., 2013).
Antimicrobial Studies
Additionally, the compound and its metal complexes have been synthesized and evaluated for antimicrobial properties. These studies contribute to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sampal et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAVLPVFVYDVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)
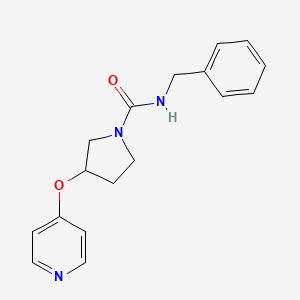
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2858016.png)
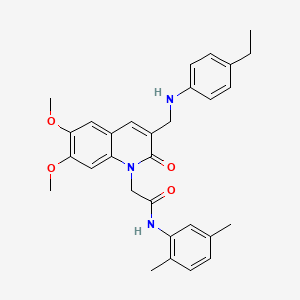

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)
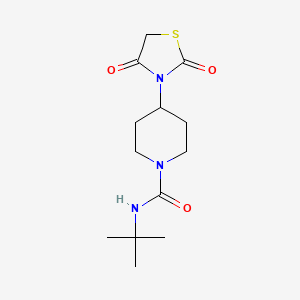
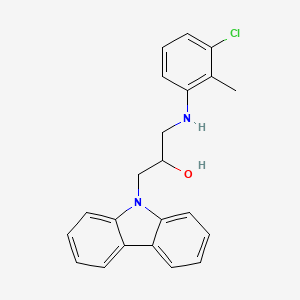
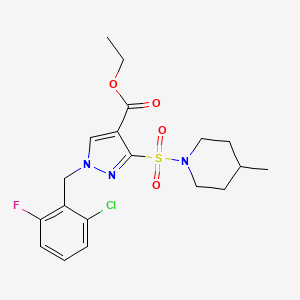


![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)
![5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2858032.png)
